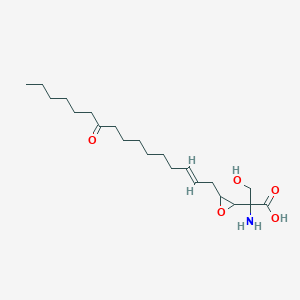
ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate derivatives typically involves the three-component one-pot condensation reaction. For instance, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a closely related compound, is synthesized from ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenyl hydrazine, using ethanol as the solvent. The product's structure is confirmed through elemental analysis, Fourier transform infrared (IR), thermogravimetric analysis, UV-visible (UV-Vis), 1H NMR, and single-crystal X-ray diffraction studies (Viveka et al., 2016).
Molecular Structure Analysis
Single-crystal X-ray diffraction is a primary tool for analyzing the molecular structure of pyrazole derivatives. It reveals that these compounds typically crystallize in the monoclinic system with significant intermolecular interactions, such as C-H···O and C-H···π interactions, which contribute to the stabilization of the structure (Viveka et al., 2016).
Chemical Reactions and Properties
The reactivity of this compound derivatives towards various chemical reactions is significant for synthesizing a broad range of compounds. For example, derivatives have been synthesized by reacting ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride, indicating the compound's versatility in forming different structures through substitution reactions (Achutha et al., 2017).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystallization behavior, are crucial for understanding the compound's applications and handling. The crystallization in specific systems, such as monoclinic, and the detailed unit cell parameters provide insights into the compound's solid-state characteristics, which are essential for material science applications (Viveka et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different functional groups and stability under various conditions, are determined through a series of experiments, including NMR, IR, and mass spectral analysis. These analyses reveal the compound's potential interactions and compatibility with other chemical entities, which is vital for developing pharmaceuticals and agrochemicals (Achutha et al., 2017).
Scientific Research Applications
Synthesis and Characterization :
- Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized and characterized through various methods, including X-ray diffraction and density functional theory, highlighting its potential in structural and electronic studies (Viveka et al., 2016).
Microwave-Assisted Direct Amidation :
- A study on microwave-assisted treatment of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate demonstrated the potential of such compounds in producing carboxamides, which are important in various chemical syntheses (Milosevic et al., 2015).
Structural and Spectral Investigations :
- The structure and spectral properties of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid were extensively studied, indicating its relevance in biologically important derivatives research (Viveka et al., 2016).
Regioselective Synthesis Studies :
- Research on ethyl 3-butyl-1-phenyl-1H-pyrazole-5-carboxylate and its regioselectivity offers insights into selective synthesis processes, useful in medicinal chemistry (Ashton & Doss, 1993).
Pd-Catalysed Cross-Coupling Reactions :
- Ethyl 5-triflyloxy-1H-pyrazole-4-carboxylates have been utilized as precursors in Pd-catalysed cross-coupling reactions, showing their applicability in synthesizing condensed pyrazoles (Arbačiauskienė et al., 2011).
Biological Evaluation :
- Novel derivatives synthesized from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate showed potential in suppressing lung cancer cell growth, indicating a role in pharmaceutical applications (Zheng et al., 2010).
Auxin Activities :
- A study on ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate derivatives explored their potential in plant biology, particularly in auxin activities and antiblastic effects (Yue et al., 2010).
Analgesic and Anti-inflammatory Studies :
- Research on 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters highlighted their potential as analgesic and anti-inflammatory agents, with implications for medical research (Gokulan et al., 2012).
Optical Nonlinearity :
- N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates were studied for their optical nonlinearity, suggesting applications in materials science and photonics (Chandrakantha et al., 2013).
Mechanism of Action
Target of Action
Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate is primarily targeted towards bacterial strains such as Staphylococcus aureus , Bacillus subtilis , Escherichia coli , and Pseudomonas aeruginosa . These bacteria are common pathogens that can cause a variety of infections in humans.
Mode of Action
It is known that the compound interacts with its bacterial targets, leading to their inhibition . The presence of different substituents, both on the pyrazole ring and on the phenyl ring, can severely modify the biological properties of such molecules .
Biochemical Pathways
The compound is part of a novel series of pyrazole derivatives synthesized by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . The biochemical pathways affected by this compound and their downstream effects are currently under investigation.
Result of Action
The compound has shown excellent antibacterial activity against all the tested bacterial strains, as compared to the standard drug Ceftriaxone . This suggests that the compound could potentially be used as an effective antibacterial agent.
properties
IUPAC Name |
ethyl 1-phenyl-5-propylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-8-14-13(15(18)19-4-2)11-16-17(14)12-9-6-5-7-10-12/h5-7,9-11H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPGHYPEJSXVNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC=CC=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380571 | |
| Record name | ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116344-12-8 | |
| Record name | ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-Aminoethyl(methyl)amino]propan-1-ol](/img/structure/B53327.png)


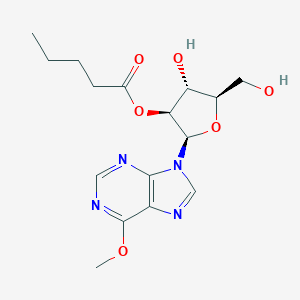
![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone](/img/structure/B53333.png)
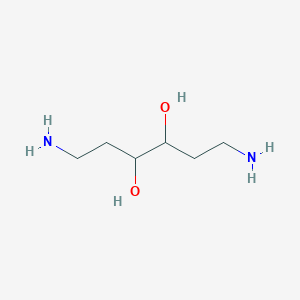


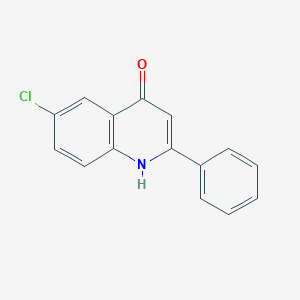
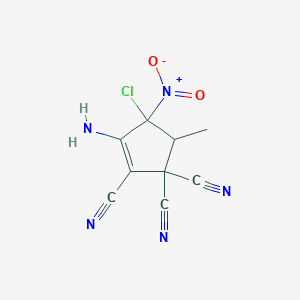

![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B53346.png)
